REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5](O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].CC(C)=[CH:14][C:15](O)=[O:16]>C(OCC)C>[CH:5]1[CH:6]=[CH:7][C:8]2[O:9][CH2:10][CH2:14][C:15](=[O:16])[C:3]=2[CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo and while the contents of the flask
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The flask and contents were placed on a steam bath
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
At the end of 1 hour, 75 ml
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
of water was added
|
Type
|
STIRRING
|
Details
|
the contents stirred into solution for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
a substantial sticky precipitate formed
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was decanted
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed successively with 150 ml
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The sticky residue formed
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 300 ml
|
Type
|
WASH
|
Details
|
of chloroform and washed successively with 150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=O)CCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 168.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |